2-Methylcarbamoyl-3-(4-phosphonooxy-phenyl)-cyclopropanecarboxylic acid
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Overview
Description
2-METHYLCARBAMOYL-3-(4-PHOSPHONOOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID is a complex organic compound with a molecular formula of C12H13NO7P It is characterized by the presence of a cyclopropane ring, a phosphonooxy group, and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLCARBAMOYL-3-(4-PHOSPHONOOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLCARBAMOYL-3-(4-PHOSPHONOOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-METHYLCARBAMOYL-3-(4-PHOSPHONOOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYLCARBAMOYL-3-(4-PHOSPHONOOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLCARBAMOYL-3-(4-HYDROXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID
- 2-METHYLCARBAMOYL-3-(4-METHOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID
Uniqueness
2-METHYLCARBAMOYL-3-(4-PHOSPHONOOXY-PHENYL)-CYCLOPROPANECARBOXYLIC ACID is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14NO7P |
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Molecular Weight |
315.22 g/mol |
IUPAC Name |
(1R,2R,3S)-2-(methylcarbamoyl)-3-(4-phosphonooxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14NO7P/c1-13-11(14)9-8(10(9)12(15)16)6-2-4-7(5-3-6)20-21(17,18)19/h2-5,8-10H,1H3,(H,13,14)(H,15,16)(H2,17,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
GIIUHKRUTUSHAB-IVZWLZJFSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)OP(=O)(O)O |
Canonical SMILES |
CNC(=O)C1C(C1C(=O)O)C2=CC=C(C=C2)OP(=O)(O)O |
Origin of Product |
United States |
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